molecular formula C12H10Br2N2O2 B7975234 2-(4-methoxybenzyl)-4,5-dibromopyridazin-3(2H)-one

2-(4-methoxybenzyl)-4,5-dibromopyridazin-3(2H)-one

Cat. No.: B7975234
M. Wt: 374.03 g/mol
InChI Key: RWPXYXIEOFDUDD-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-4,5-dibromopyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine family It is characterized by the presence of a methoxybenzyl group attached to the pyridazine ring, along with two bromine atoms at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzyl)-4,5-dibromopyridazin-3(2H)-one typically involves the bromination of a pyridazine derivative followed by the introduction of the methoxybenzyl group. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination. After bromination, the methoxybenzyl group is introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)-4,5-dibromopyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atoms can be reduced to form a debrominated pyridazine derivative.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 2-(4-methoxybenzyl)pyridazin-3(2H)-one.

    Substitution: Formation of 2-(4-methoxybenzyl)-4,5-diaminopyridazin-3(2H)-one or 2-(4-methoxybenzyl)-4,5-dithiopyridazin-3(2H)-one.

Scientific Research Applications

2-(4-Methoxybenzyl)-4,5-dibromopyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-4,5-dibromopyridazin-3(2H)-one involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the bromine atoms can form halogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-4,5-dibromopyridazin-3(2H)-one: Similar structure but with a methoxyphenyl group instead of a methoxybenzyl group.

    2-(4-Methoxybenzyl)-4,5-dichloropyridazin-3(2H)-one: Similar structure but with chlorine atoms instead of bromine atoms.

    2-(4-Methoxybenzyl)-4,5-difluoropyridazin-3(2H)-one: Similar structure but with fluorine atoms instead of bromine atoms.

Uniqueness

2-(4-Methoxybenzyl)-4,5-dibromopyridazin-3(2H)-one is unique due to the presence of both the methoxybenzyl group and the dibromo substitution pattern. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. The bromine atoms enhance its reactivity in substitution reactions, while the methoxybenzyl group provides a hydrophobic interaction site for biological targets.

Properties

IUPAC Name

4,5-dibromo-2-[(4-methoxyphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2O2/c1-18-9-4-2-8(3-5-9)7-16-12(17)11(14)10(13)6-15-16/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPXYXIEOFDUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4,5-dibromopyridazinone (25 g, 98 mmol), anhydrous potassium carbonate (34 g, 246 mmol), 4-methoxybenzylchloride (14 mL, 103 mmol) and tetrabutylammonium bromide (1.6 g, 4.9 mmol) in CH3CN (200 mL) was stirred at 45° C. for 3 h and then at 80° C. for 2 h. The mixture was allowed to cool to 22° C. and filtered through a pad of Celite. The pad was washed with CH2Cl2, followed by EtOAc, and the combined filtrate was evaporated to dryness. The crude product was suspended in MeOH and sonicated. The solid was collected by suction filtration, washed with MeOH, and air-dried to give 2-(4-methoxybenzyl)-4,5-dibromopyridazin-3(2H)-one as a brown solid. The filtrate was concentrated and purified by silica gel chromatography, eluting with 20% hexane in CH2Cl2, to give 2-(4-methoxybenzyl)-4,5-dibromopyridazin-3(2H)-one as a pale yellow solid. 1H NMR (400 MHz, CDCl3) δ ppm 3.78 (s, 3H), 5.25 (s, 2H), 6.85 (d, J=8.53 Hz, 2H), 7.40 (d, J=9.03 Hz, 2H), 7.78 (s, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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